molecular formula C7H9NO3 B1223184 2-Isocyanatoethyl methacrylate CAS No. 30674-80-7

2-Isocyanatoethyl methacrylate

Cat. No. B1223184
Key on ui cas rn: 30674-80-7
M. Wt: 155.15 g/mol
InChI Key: RBQRWNWVPQDTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04278809

Procedure details

A 3-liter jacketed reactor vessel was charged with 100 ml of methylene chloride and cooled to approximately 0° C. A solution of 2-isopropenyl-2-oxazoline (100 g) in 177 ml of water, a solution of phosgene (131.5 g) in 400 ml of methylene chloride, and a solution of 35 weight percent sodium hydroxide in water were added simultaneously to the reaction vessel with stirring and cooling. The rates of addition were such that the three reagents were added over approximately a 50 minute time span with the temperature being maintained at 10° to 18° C. Stirring was continued for two minutes and the layers allowed to separate. The organic layer was washed twice with 100 ml portions of a saturated aqueous sodium bicarbonate solution, dried over sodium sulfate and concentrated under reduced pressure. The colorless concentrate was inhibited with 0.1 g of phenothiazine and the desired product recovered therefrom as a colorless liquid (133.6 g) boiling at 46°-47° C./0.4 mm Hg. Product yield 95-96 percent of theory.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
131.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
177 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:5][CH2:6][CH2:7][N:8]=1)([CH3:3])=[CH2:2].[C:9](Cl)(Cl)=[O:10].[OH-:13].[Na+]>O.C(Cl)Cl>[C:4]([O:5][CH2:6][CH2:7][N:8]=[C:9]=[O:10])(=[O:13])[C:1]([CH3:3])=[CH2:2] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(=C)(C)C=1OCCN1
Name
Quantity
131.5 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
177 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
The rates of addition
ADDITION
Type
ADDITION
Details
were added over approximately a 50 minute time span with the temperature
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
being maintained at 10° to 18° C
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
to separate
WASH
Type
WASH
Details
The organic layer was washed twice with 100 ml portions of a saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The colorless concentrate
CUSTOM
Type
CUSTOM
Details
the desired product recovered

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCN=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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